molecular formula C19H24N8O B6467558 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640934-20-7

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6467558
CAS No.: 2640934-20-7
M. Wt: 380.4 g/mol
InChI Key: KLOIUCOGBZGTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a useful research compound. Its molecular formula is C19H24N8O and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.20730742 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H22N6O
  • Molecular Weight : 326.4 g/mol
  • CAS Number : 2770637-06-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies indicate that derivatives of purine compounds, including this specific structure, exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has shown high cytotoxicity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and hepatocellular carcinoma (HepG2) cells .
    • The mechanism of action appears to involve the inhibition of DNA biosynthesis, which is critical for cancer cell proliferation.
  • Neuropharmacological Effects
    • The compound has been investigated for its interaction with dopamine receptors, particularly the D3 subtype. It may modulate dopaminergic pathways, which are crucial in treating disorders such as schizophrenia and Parkinson's disease .
    • In vitro studies have demonstrated that this compound can influence neurotransmitter levels, suggesting potential applications in neurodegenerative diseases.
  • Enzyme Inhibition
    • The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to cognitive function and Alzheimer's disease. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving memory and learning .
    • Additionally, it has been evaluated for urease inhibitory activity, which could have implications in treating infections caused by urease-producing bacteria .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

StudyFindings
High cytotoxicity against multiple cancer cell lines; inhibition of DNA biosynthesis.
Modulation of D3 dopamine receptors; potential therapeutic effects in neurodegenerative disorders.
Significant AChE inhibition; potential use in cognitive enhancement therapies.

Case Study: Cytotoxic Activity

In a recent study, a series of purine derivatives were synthesized and tested for their cytotoxic effects on various tumor cell lines. The specific derivative containing the cyclopropylpyrimidine moiety demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a novel anticancer agent .

Case Study: Neuropharmacological Effects

Another study focused on the neuropharmacological properties of this compound revealed its ability to enhance dopaminergic activity in animal models. This suggests that it could be beneficial in managing symptoms associated with dopamine dysregulation .

Properties

IUPAC Name

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-28-9-8-27-13-24-17-18(22-12-23-19(17)27)26-6-4-25(5-7-26)16-10-15(14-2-3-14)20-11-21-16/h10-14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOIUCOGBZGTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.